molecular formula C13H12ClNO3S B6382144 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol CAS No. 1262001-88-6

2-Chloro-5-(3-methylsulfonylaminophenyl)phenol

Cat. No.: B6382144
CAS No.: 1262001-88-6
M. Wt: 297.76 g/mol
InChI Key: KNFJACBZOBGAGA-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methylsulfonylaminophenyl)phenol is an organic compound with the molecular formula C13H12ClNO3S. This compound is characterized by the presence of a chloro group, a phenol group, and a methylsulfonylamino group attached to a biphenyl structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

N-[3-(4-chloro-3-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-12(14)13(16)8-10/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFJACBZOBGAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686180
Record name N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-88-6
Record name N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol typically involves the following steps:

    Nucleophilic Aromatic Substitution: The chloro group is introduced into the phenol ring through a nucleophilic aromatic substitution reaction. This reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The methylsulfonylamino group is introduced by reacting the chloro-substituted phenol with methylsulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

2-Chloro-5-(3-methylsulfonylaminophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and methylsulfonylamino groups can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: Similar structure but lacks the methylsulfonylamino group.

    5-Chloro-2-hydroxybenzenesulfonamide: Similar structure but lacks the biphenyl structure.

    3-Chloro-4-methylsulfonylaminophenol: Similar structure but different substitution pattern.

Uniqueness

2-Chloro-5-(3-methylsulfonylaminophenyl)phenol is unique due to the presence of both the chloro and methylsulfonylamino groups on a biphenyl structure. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds.

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